molecular formula C17H20N2O8S B14061833 Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate

Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate

Cat. No.: B14061833
M. Wt: 412.4 g/mol
InChI Key: FKZCLFRXTDSEFX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions to form the thiazole ring.

    Esterification: The esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

    Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic acid.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride), and ethanol.

    Substitution: NaH (Sodium hydride), KOH (Potassium hydroxide), and DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiazole derivatives.

    Medicine: Potential use in drug development for its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-Hydroxy-benzoylamino)-thiazole-4-carboxylate
  • Ethyl 2-(4,5-Dimethoxy-benzoylamino)-thiazole-4-carboxylate
  • Ethyl 2-(2-Hydroxy-4-methoxy-benzoylamino)-thiazole-4-carboxylate

Uniqueness

Ethyl 2-(2-Hydroxy-4,5-dimethoxy-benzoylamino)-thiazole-4-carboxylate acetate is unique due to the presence of both hydroxyl and dimethoxy groups on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with biological targets compared to other similar compounds.

Properties

Molecular Formula

C17H20N2O8S

Molecular Weight

412.4 g/mol

IUPAC Name

acetic acid;ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H16N2O6S.C2H4O2/c1-4-23-14(20)9-7-24-15(16-9)17-13(19)8-5-11(21-2)12(22-3)6-10(8)18;1-2(3)4/h5-7,18H,4H2,1-3H3,(H,16,17,19);1H3,(H,3,4)

InChI Key

FKZCLFRXTDSEFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC.CC(=O)O

Origin of Product

United States

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